
4-(1H-Pyrrol-2-yl)pyrimidine-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1H-Pyrrol-2-yl)pyrimidine-2-carboxylic acid is a heterocyclic compound that features both pyrrole and pyrimidine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various bioactive molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-Pyrrol-2-yl)pyrimidine-2-carboxylic acid typically involves the construction of the pyrimidine ring followed by the introduction of the pyrrole moiety. One common method involves the reaction of 2-aminopyrimidine with a suitable pyrrole derivative under acidic or basic conditions. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts like palladium or copper salts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
4-(1H-Pyrrol-2-yl)pyrimidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The pyrrole ring can be oxidized to form pyrrole-2,3-dione derivatives.
Reduction: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, while nucleophilic substitution can occur at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution and alkylating agents for nucleophilic substitution.
Major Products
Oxidation: Pyrrole-2,3-dione derivatives.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrrole and pyrimidine derivatives depending on the reagents used.
科学的研究の応用
4-(1H-Pyrrol-2-yl)pyrimidine-2-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of 4-(1H-Pyrrol-2-yl)pyrimidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The exact mechanism depends on the specific biological context and the target molecule.
類似化合物との比較
Similar Compounds
- 4-(1H-Pyrrol-3-yl)pyrimidine-2-carboxylic acid
- 2-(1H-Pyrrol-2-yl)pyrimidine-4-carboxylic acid
- 4-(1H-Pyrrol-2-yl)pyridine-2-carboxylic acid
Uniqueness
4-(1H-Pyrrol-2-yl)pyrimidine-2-carboxylic acid is unique due to its specific arrangement of the pyrrole and pyrimidine rings, which can influence its biological activity and chemical reactivity. This unique structure allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and drug discovery.
特性
分子式 |
C9H7N3O2 |
|---|---|
分子量 |
189.17 g/mol |
IUPAC名 |
4-(1H-pyrrol-2-yl)pyrimidine-2-carboxylic acid |
InChI |
InChI=1S/C9H7N3O2/c13-9(14)8-11-5-3-7(12-8)6-2-1-4-10-6/h1-5,10H,(H,13,14) |
InChIキー |
HADYSAJZTOWBGR-UHFFFAOYSA-N |
正規SMILES |
C1=CNC(=C1)C2=NC(=NC=C2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


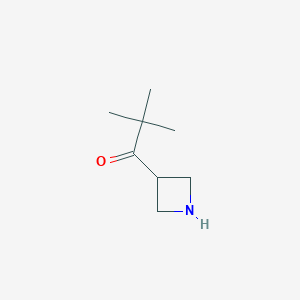
![5-O-benzyl 1-O'-tert-butyl (3aS,6aS)-spiro[1,2,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-3,4'-piperidine]-1',5-dicarboxylate](/img/structure/B13153227.png)
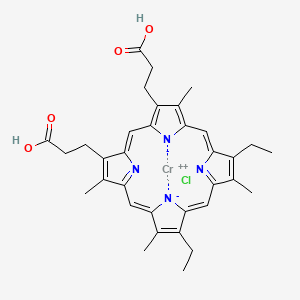

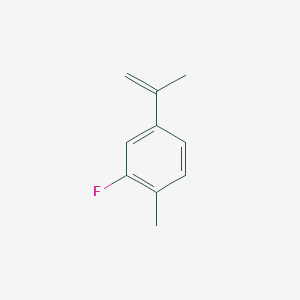
![(1R)-1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-amine](/img/structure/B13153250.png)
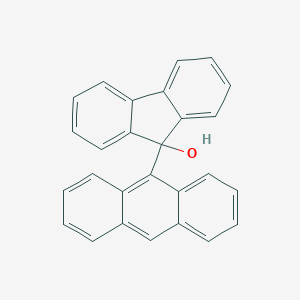

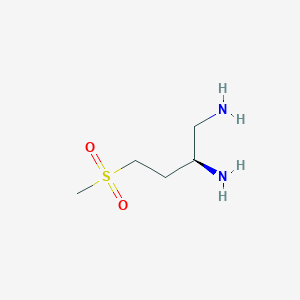
![7-[(4aS,7aS)-1-methyl-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-6,8-difluoro-4-oxoquinoline-3-carboxylic acid](/img/structure/B13153266.png)
![5-Methyl-1-oxaspiro[2.3]hexane-2-carbonitrile](/img/structure/B13153271.png)



